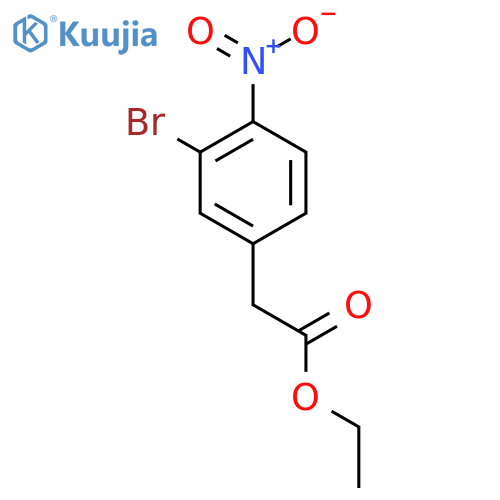Cas no 90844-83-0 (Ethyl 3-bromo-4-nitrophenylacetate)

Ethyl 3-bromo-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-4-nitrophenylacetate
-
- インチ: 1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3
- InChIKey: LDRLXXFFKWOGLM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 266
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 3-bromo-4-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021704-250mg |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013021704-500mg |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A013021704-1g |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 1g |
$1564.50 | 2023-08-31 |
Ethyl 3-bromo-4-nitrophenylacetate 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Ethyl 3-bromo-4-nitrophenylacetateに関する追加情報
Ethyl 3-bromo-4-nitrophenylacetate (CAS No. 90844-83-0): Properties, Applications, and Market Insights
Ethyl 3-bromo-4-nitrophenylacetate (CAS No. 90844-83-0) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This ester derivative, featuring both bromo and nitro functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it valuable for designing novel compounds with potential therapeutic or agricultural applications.
The molecular structure of Ethyl 3-bromo-4-nitrophenylacetate combines an aromatic ring with electron-withdrawing substituents (bromo and nitro groups), which significantly influences its reactivity patterns. This characteristic makes it particularly useful in nucleophilic aromatic substitution reactions, a topic frequently searched by organic chemistry researchers. Recent trends in AI-assisted drug discovery have increased interest in such building blocks for virtual screening and molecular docking studies.
In pharmaceutical applications, CAS 90844-83-0 serves as a precursor for developing potential kinase inhibitors, a hot topic in cancer research. The compound's ability to introduce both halogen and nitro functionalities into molecular frameworks aligns with current drug design strategies focusing on targeted therapies. Researchers often search for "nitrophenyl derivatives in drug discovery" or "bromo-substituted aromatic esters," making this compound relevant to these trending queries.
The agrochemical industry utilizes Ethyl 3-bromo-4-nitrophenylacetate in developing novel pesticides and herbicides. With growing concerns about sustainable agriculture and reduced environmental impact, there's increasing demand for specialized intermediates that can contribute to more selective and biodegradable crop protection agents. This connects with popular search terms like "green chemistry in agrochemicals" and "eco-friendly pesticide intermediates."
From a synthetic chemistry perspective, 90844-83-0 offers multiple reactive sites for further functionalization. The ethyl ester group provides flexibility for hydrolysis or transesterification, while the aromatic bromine atom serves as an excellent handle for cross-coupling reactions. These features make it valuable for researchers investigating "Pd-catalyzed coupling reactions" or "multistep organic synthesis," both frequently searched topics in academic circles.
Market analysis shows steady demand for Ethyl 3-bromo-4-nitrophenylacetate, particularly from contract research organizations and specialty chemical manufacturers. The compound's price and availability often appear in search queries from procurement specialists. Current trends toward customized chemical solutions and just-in-time manufacturing have influenced its supply chain dynamics, with many suppliers now offering small-scale quantities for research purposes.
Quality control of CAS 90844-83-0 typically involves HPLC analysis and spectroscopic characterization (NMR, IR, MS). Purity specifications are crucial for research applications, as impurities might affect downstream reactions. This aligns with common search queries about "analytical methods for nitrophenyl compounds" and "quality standards for pharmaceutical intermediates."
Storage and handling of Ethyl 3-bromo-4-nitrophenylacetate require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling. Safety data sheets for this compound are frequently downloaded, indicating researchers' interest in safe handling practices for aromatic nitro compounds.
Recent publications have explored innovative applications of 90844-83-0 in materials science, particularly in developing organic electronic materials. The electron-deficient nature of the nitrophenyl moiety makes it interesting for designing n-type semiconductors, connecting to trending research in "organic electronics" and "flexible electronic materials."
Environmental considerations for Ethyl 3-bromo-4-nitrophenylacetate focus on proper waste disposal methods. Researchers often search for "biodegradation of aromatic nitro compounds" and "green alternatives to halogenated intermediates," reflecting the chemical industry's growing emphasis on sustainability. While not classified as a persistent organic pollutant, responsible handling remains important.
The synthesis of 3-bromo-4-nitrophenylacetic acid derivatives continues to attract research interest, with several recent patents disclosing improved preparation methods. These developments respond to the frequent search query "efficient synthesis of bromonitrophenyl compounds." Process optimization remains an active area, particularly for scaling up production while maintaining high purity.
In educational settings, Ethyl 3-bromo-4-nitrophenylacetate serves as an excellent example for teaching aromatic substitution reactions and ester chemistry. Laboratory manuals and organic chemistry courses often feature similar compounds when demonstrating important synthetic transformations, making it relevant to searches for "teaching aromatic chemistry" and "educational organic synthesis examples."
Future prospects for CAS 90844-83-0 appear promising, particularly in the context of personalized medicine and targeted drug delivery systems. The compound's versatility in medicinal chemistry aligns with current pharmaceutical trends, ensuring its continued relevance in chemical research and development.
90844-83-0 (Ethyl 3-bromo-4-nitrophenylacetate) 関連製品
- 321430-13-1(N-(2,4-DIFLUOROPHENYL)-4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXAMIDE)
- 1261864-46-3(3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine)
- 1235635-56-9(2-{[5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
- 1361484-60-7(2-Chloro-6-(2,4,6-trichlorophenyl)pyridine-3-acetic acid)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)
- 915402-18-5(3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride)
- 225939-34-4(3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)
- 1890065-78-7(2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride)
- 22382-97-4(a,3-dimethyl-4-Pyridinemethanol)
- 1022658-35-0(Pyridine, 3-methyl-5-(methylthio)-)




